molecular formula C8H17BrMg B151139 2-Ethylhexyl magnesium bromide CAS No. 90224-21-8

2-Ethylhexyl magnesium bromide

Cat. No. B151139
CAS RN: 90224-21-8
M. Wt: 217.43 g/mol
InChI Key: CFPKVQBKKLRQHZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of magnesium bromide compounds typically involves the reaction of magnesium with organic bromides in an ether solution. For example, the preparation of ethyl magnesium bromide is described where magnesium turnings are reacted with an ethereal solution of bromoethane . This suggests that a similar approach could be used for synthesizing 2-ethylhexyl magnesium bromide by reacting magnesium with 2-ethylhexyl bromide in an ether solvent.

Molecular Structure Analysis

The molecular structure of magnesium bromide complexes can vary. For instance, a magnesium(II) ethyl diglyme complex has been characterized, showing an octahedral coordination around the magnesium atom . This information can be extrapolated to suggest that 2-ethylhexyl magnesium bromide might also form complexes with a similar geometry, although the specific ligands and coordination environment would differ.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium bromide compounds can be inferred from their interactions and stability. For example, the stability of certain protecting groups to magnesium bromide allows for added selectivity in organic synthesis . The interaction of ethyl magnesium bromide with 1,1,1,5-tetrachloropentane leads to reduction and formation of various products, indicating its reductive capability . These properties are indicative of the behavior that might be expected from 2-ethylhexyl magnesium bromide.

Relevant Case Studies

While the papers do not provide case studies on 2-ethylhexyl magnesium bromide specifically, they do offer insights into the use of similar magnesium bromide compounds in organic synthesis and deprotection reactions. For instance, the mild and selective cleavage of amino acid and peptide β-(trimethylsilyl)ethoxymethyl (SEM) esters by magnesium bromide is a case study of its application in peptide chemistry . The preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols demonstrates its utility in analytical chemistry .

Scientific Research Applications

Deprotection of p-Methoxybenzyl (PMB) Ether

2-Ethylhexyl magnesium bromide can be utilized in the deprotection of p-methoxybenzyl (PMB) ether. The magnesium bromide diethyl etherate-methyl sulfide system, including compounds like 2-ethylhexyl magnesium bromide, is useful for mild and chemo-selective deprotection of PMB ether in the presence of various groups, proving its utility in organic synthesis (Onoda, Shirai, & Iwasaki, 1997).

Generation of Aryl and Heteroaryl Magnesium Reagents

In toluene, the alkylmagnesium alkoxide sBuMgOR⋅LiOR (with R=2-ethylhexyl) undergoes rapid Br/Mg exchange with aryl and heteroaryl bromides. This results in the production of aryl and heteroaryl magnesium alkoxides in toluene, demonstrating the role of 2-ethylhexyl magnesium bromide in creating Grignard reagents which react well with various electrophiles (Ziegler, Karaghiosoff, & Knochel, 2018).

Aerobic Photo-Oxidation of Aromatic Methyl Groups

A catalytic amount of magnesium bromide diethyl etherate, which includes compounds like 2-ethylhexyl magnesium bromide, enables aerobic photo-oxidation of a methyl group at the aromatic nucleus to carboxylic acid. The bromine radical generated in situ by continuous aerobic photo-oxidation plays a crucial role in this oxidation reaction (Hirashima & Itoh, 2007).

Electolyte Systems for Magnesium Ion Conducting Polymer

Polymer electrolytes consisting of ethyl magnesium bromide solved in poly(ethylene oxide) demonstrate magnesium ion reduction and reoxidation, showing the importance of compounds like 2-ethylhexyl magnesium bromide in the development of magnesium ion conducting polymer electrolytes. The conductivity of these systems depends on temperature and composition, offering potential applications in battery technology (Liebenow, 1998).

Synthesis and Modification of Magnesium Oxide and Hydroxide

The synthesis and modification of magnesium oxide and hydroxide, where magnesium bromide compounds like 2-ethylhexyl magnesium bromide play a role, have broad implications in various fields. These compounds have applications in antibacterial agents, flame retardants, adsorbents, catalysts, and in the development of fire-resistant and insulating materials (Pilarska, Klapiszewski, & Jesionowski, 2017).

Safety And Hazards

2-Ethylhexyl magnesium bromide is extremely flammable and reacts violently with water . It may cause drowsiness or dizziness, and is harmful if swallowed . It causes severe skin burns and eye damage . Containers may explode when heated .

Future Directions

As a Grignard reagent, 2-Ethylhexyl magnesium bromide has a wide range of applications in organic synthesis. Its future directions are likely to involve its continued use in the synthesis of new compounds, particularly in the field of polymerization .

properties

IUPAC Name

magnesium;3-methanidylheptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Mg/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPKVQBKKLRQHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC([CH2-])CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl magnesium bromide

CAS RN

90224-21-8
Record name (2-Ethylhexyl)magnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
Y Fu, M Huang, Z Zhou, Z Li, W Liao, Y Lu - Journal of Rare Earths, 2022 - Elsevier
By introducing the amine group into the structure of P227, a novel extractant 2-ethylhexyl ((2-ethylhexylamino)methyl) phosphonic acid (EEAMPA, abbreviated as HA) was synthesized …
Number of citations: 10 www.sciencedirect.com
CA Faler - Tetrahedron Letters, 2010 - Elsevier
Described is a multigram synthesis of pyridyl amine ligands, which are being studied for their potential use in commercial processes. A practical scale-up was hindered by benzotriazole …
Number of citations: 4 www.sciencedirect.com
KH Lee, HJ Lee, K Kuramoto, Y Tanaka… - Journal of Polymer …, 2011 - Wiley Online Library
… To a solution of 4 (0.64 g, 26.29 mmol) and Ni(dppp)Cl 2 (0.71 g) in THF (100 mL) was slowly added 2-ethylhexyl magnesium bromide solution prepared from the reaction of 2-…
Number of citations: 5 onlinelibrary.wiley.com
L Chen, B Deng, S Kuang, W Liao - Hydrometallurgy, 2023 - Elsevier
The separation of heavy rare earths (HREs) at a higher efficiency using solvent extraction has been one of the most difficult tasks in hydrometallurgy. Herein, a novel extractant N, N′-di(…
Number of citations: 0 www.sciencedirect.com
A Bolduc, S Barik, MR Lenze, K Meerholz… - Journal of Materials …, 2014 - pubs.rsc.org
… mixture for 2 h to obtain the desired 2-ethylhexyl magnesium bromide. In another flask, 3-… The prepared 2-ethylhexyl magnesium bromide (Grignard reagent) was added to the red …
Number of citations: 16 pubs.rsc.org
B Verbelen, W Dehaen, K Binnemans - synthesis, 2018 - thieme-connect.com
The selectivity of the substitution reaction of phosphoryl chloride with organometallic reagents was investigated using NMR spectroscopy. This led to the discovery that the selectivity of …
Number of citations: 9 www.thieme-connect.com
CD Bathula, SJ Park, JC Lee, WS Shin… - … of Nanoscience and …, 2014 - ingentaconnect.com
… 50 mL of 2-ethylhexyl-magnesium bromide purchased from Aldrich (1 mol/L, in ether) was added dropwisely. After 12 hours of stirring under ambient temperature, the volatile solvent …
Number of citations: 5 www.ingentaconnect.com
S Ye - 2019 - search.proquest.com
Polytellurophenes are an emerging class of conjugated polymers. This thesis presents studies on the controlled synthesis of polytellurophenes, charge carrier mobilities in …
Number of citations: 3 search.proquest.com
K Jiang, Q Wei, JYL Lai, Z Peng, HK Kim, J Yuan, L Ye… - Joule, 2019 - cell.com
… One intermediate of the N-C11 molecule, 2-ethylhexyl thienothiophene, can be synthesized by Kumada coupling using commercially available 2-ethylhexyl magnesium bromide and 3-…
Number of citations: 734 www.cell.com
Z Fei, JS Kim, J Smith, EB Domingo… - Journal of Materials …, 2011 - pubs.rsc.org
We report the preparation of a 4,4′-bis(2-ethylhexyl)dithieno[3,2-b:2′,3′-d]germole monomer and its polymerisation with 2,1,3-benzothiadiazole. Unlike the analogous dithienosilole, …
Number of citations: 111 pubs.rsc.org

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